![molecular formula C19H22ClNO4S B2854367 3-chloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzenesulfonamide CAS No. 2034591-89-2](/img/structure/B2854367.png)
3-chloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzenesulfonamide
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Overview
Description
This compound is a benzenesulfonamide derivative. Benzenesulfonamides are a class of compounds that contain a sulfonamide group attached to a benzene ring. They are known for their biological activity and are used in many drugs, including some antibiotics and diuretics .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydro-2H-pyran-4-yl group, followed by the introduction of the phenyl and hydroxy groups. The final step would likely involve the attachment of the benzenesulfonamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrahydro-2H-pyran-4-yl group would give the molecule a cyclic structure, while the phenyl and benzenesulfonamide groups would provide additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the sulfonamide, hydroxy, and phenyl groups. These groups are all reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the sulfonamide group could make the compound polar and potentially soluble in water, while the phenyl groups could increase its lipophilicity .Scientific Research Applications
Medicinal Chemistry: Potential Antiviral Applications
The benzenesulfonamide moiety of the compound is structurally similar to many known antiviral agents. This suggests that it could be investigated for its efficacy against viral infections. For instance, sulfonamide derivatives have been explored for their potential to inhibit the replication of various RNA and DNA viruses .
Organic Synthesis: Benzylic Modification
The benzylic position adjacent to the phenyl ring is a site that can undergo various organic reactions, such as free radical bromination or nucleophilic substitution. This makes the compound a valuable intermediate for the synthesis of more complex organic molecules .
Pharmacology: Anti-inflammatory Properties
Compounds with a sulfonamide group have been known to exhibit anti-inflammatory properties. The specific structure of this compound, with its additional hydroxy and tetrahydro-2H-pyran-4-yl groups, could be synthesized and tested for anti-inflammatory applications, potentially leading to new anti-inflammatory drugs .
Material Science: Polymer Synthesis
The tetrahydro-2H-pyran ring is a common motif in many natural products and synthetic materials. This compound could serve as a monomer or a cross-linking agent in the creation of novel polymers with unique properties, such as enhanced flexibility or biodegradability .
Biochemistry: Enzyme Inhibition
Sulfonamides are known to act as enzyme inhibitors, interfering with the normal function of enzymes in biological systems. This compound could be used to study enzyme mechanisms or develop enzyme-based assays for research and diagnostic purposes .
Agricultural Chemistry: Plant Growth Regulation
The hydroxy group in the compound’s structure is reminiscent of plant hormones like indole-3-acetic acid, which is involved in plant growth and development. As such, this compound could be synthesized and studied for its potential use as a plant growth regulator or herbicide .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S/c20-17-7-4-8-18(13-17)26(23,24)21-14-19(22,15-5-2-1-3-6-15)16-9-11-25-12-10-16/h1-8,13,16,21-22H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOOKDCFPRHKKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzenesulfonamide |
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